(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)
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Overview
Description
(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers) is a complex organic compound with a unique structure It belongs to the class of thienothiopyran derivatives and is characterized by the presence of multiple functional groups, including sulfamoyl and methanesulfonate groups
Preparation Methods
The synthesis of (6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate involves several steps. The synthetic route typically starts with the preparation of the thienothiopyran core, followed by the introduction of the sulfamoyl and methanesulfonate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The overall effect of this compound depends on its ability to interact with and modify the function of its molecular targets.
Comparison with Similar Compounds
(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate can be compared with other thienothiopyran derivatives and sulfonate-containing compounds. Similar compounds include:
Thienothiopyran derivatives: These compounds share the same core structure but differ in the functional groups attached to the core.
Sulfonate-containing compounds: These compounds contain a sulfonate group but may have different core structures. The uniqueness of (6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate lies in its combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO7S4 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
[(6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl] methanesulfonate |
InChI |
InChI=1S/C9H13NO7S4/c1-5-3-7(17-19(2,11)12)6-4-8(21(10,15)16)18-9(6)20(5,13)14/h4-5,7H,3H2,1-2H3,(H2,10,15,16)/t5-,7?/m0/s1 |
InChI Key |
KXPMWVAMXRHGTK-DSEUIKHZSA-N |
Isomeric SMILES |
C[C@H]1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)OS(=O)(=O)C |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)OS(=O)(=O)C |
Origin of Product |
United States |
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